Methyl 3-(4-Nitro-3-indolyl)propanoate
CAS No.:
Cat. No.: VC18361665
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12N2O4 |
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Molecular Weight | 248.23 g/mol |
IUPAC Name | methyl 3-(4-nitro-1H-indol-3-yl)propanoate |
Standard InChI | InChI=1S/C12H12N2O4/c1-18-11(15)6-5-8-7-13-9-3-2-4-10(12(8)9)14(16)17/h2-4,7,13H,5-6H2,1H3 |
Standard InChI Key | WFUQIIWMPLQADR-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CCC1=CNC2=C1C(=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl 3-(4-nitro-3-indolyl)propanoate features a fused bicyclic indole system substituted with a nitro group at the 4-position and a methyl ester at the terminal end of a three-carbon chain (Figure 1). The indole moiety consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The nitro group (-NO) at the 4-position introduces electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets . The ester group (-COOCH) enhances solubility in organic solvents and serves as a modifiable handle for further chemical transformations .
Key Structural Features:
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Indole core: Provides a planar, aromatic system conducive to π-π stacking interactions.
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Nitro substituent: Enhances electrophilicity and may participate in redox reactions.
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Propanoate linker: Bridges the indole and ester groups, affecting conformational flexibility.
Synthesis and Production Methods
Esterification of Carboxylic Acid Precursors
A common route involves the esterification of 3-(4-nitro-3-indolyl)propanoic acid with methanol under acidic or enzymatic conditions. For example, sulfuric acid-catalyzed esterification at reflux yields the methyl ester with >95% purity . Alternative methods employ carbodiimide-based coupling agents, such as diisopropylcarbodiimide (DIPC), to activate the carboxylic acid for nucleophilic attack by methanol .
Cycloaddition Approaches
Palladium-catalyzed cycloaddition reactions between nitroindoles and methyl propiolate have been explored to construct the indole-propanoate framework. These reactions often proceed via [3+2] cycloaddition mechanisms, leveraging the electron-deficient nature of the nitroindole to regioselectively form the C-C bond at the 3-position .
Example Reaction:
Physicochemical Properties
Physical Constants
The compound’s low water solubility aligns with its lipophilic indole core, making it suitable for organic-phase reactions .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key intermediate in synthesizing pyrrolo[3,4-b]indoles, which are precursors to carbazole alkaloids with antitumor properties . Its ester group can be hydrolyzed to the carboxylic acid for further functionalization, such as amide bond formation .
Materials Science
Nitroindole derivatives are employed in photolithography due to their UV absorption properties. The methyl ester variant’s stability under light exposure makes it a candidate for photoactive resins .
Future Research Directions
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Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure forms for chiral drug synthesis.
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Mechanistic Studies: Elucidating the compound’s interaction with biological targets via X-ray crystallography and molecular docking.
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Green Chemistry: Exploring solvent-free esterification or biocatalytic routes to reduce environmental impact .
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